
Ethyl 3-hydroxyhexanoate
概要
説明
It is a colorless liquid with a fruity odor, commonly found in various fruits such as orange, pineapple, and tamarillo . This compound is significant in the flavor and fragrance industry due to its pleasant aroma and taste.
生化学分析
Biochemical Properties
Ethyl 3-hydroxyhexanoate plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance biosynthesis. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is a substrate for esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. This interaction is crucial for the compound’s role in flavor development in fruits . Additionally, this compound may interact with other biomolecules such as transport proteins that facilitate its movement within cells.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. This compound can also modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses . These effects highlight the compound’s potential impact on cellular function and overall cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as esterases, leading to their activation or inhibition. This binding interaction is essential for the hydrolysis of this compound into its constituent alcohol and acid . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing flavor perception or modulating metabolic pathways. At high doses, this compound can exhibit toxic or adverse effects, including disruption of cellular processes and potential toxicity to specific organs . These dosage-dependent effects underscore the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to flavor and fragrance biosynthesis. It interacts with enzymes such as esterases and dehydrogenases, which catalyze its conversion into other metabolites . These interactions can affect the metabolic flux within cells, leading to changes in the levels of various metabolites. The compound’s involvement in these pathways highlights its role in metabolic regulation and its potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound within tissues can influence its activity and effectiveness, as well as its potential interactions with other biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, as well as for its role in metabolic pathways and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxyhexanoate can be synthesized through the esterification of 3-hydroxyhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of beta-hydroxy caproic acid, an isomer of leucic acid. This process can be achieved by condensing butyraldehyde with bromoacetic ester in the presence of a zinc catalyst . The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
化学反応の分析
Types of Reactions: Ethyl 3-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxohexanoic acid or 3-hexanoic acid.
Reduction: Formation of 3-hydroxyhexanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of ethyl 3-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. In the context of its antiviral properties, the compound is believed to inhibit viral replication by interfering with the viral RNA synthesis process. This inhibition prevents the virus from multiplying and spreading within the host organism . The exact molecular targets and pathways are still under investigation, but the compound’s efficacy in reducing viral load has been demonstrated in various studies .
類似化合物との比較
- Ethyl 3-hydroxybutyrate
- Ethyl 3-hydroxycaproate
- Ethyl 3-hydroxypropanoate
Ethyl 3-hydroxyhexanoate is a versatile compound with significant applications in various fields, from flavor and fragrance to potential therapeutic uses. Its unique chemical properties and potential biological activities make it a valuable subject of ongoing research.
特性
IUPAC Name |
ethyl 3-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIITRHDCNUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862898 | |
| Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with fruity odour | |
| Record name | Ethyl 3-hydroxyhexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
101.00 to 102.00 °C. @ 14.00 mm Hg | |
| Record name | Ethyl (±)-3-hydroxyhexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water and oils | |
| Record name | Ethyl 3-hydroxyhexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.976 | |
| Record name | Ethyl 3-hydroxyhexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1108/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2305-25-1 | |
| Record name | (±)-Ethyl 3-Hydroxyhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-hydroxyhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 3-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxyhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-HYDROXYHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M3L6B34FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl (±)-3-hydroxyhexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031509 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl 3-hydroxyhexanoate and where is it found?
A1: this compound (EHX) is a volatile compound naturally occurring in various fruits like tamarillo [] and caja fruit []. It is also used as a flavoring agent in food additives. Research suggests EHX possesses potent antiviral activity against Coxsackievirus B (CVB) [].
Q2: How does this compound exhibit antiviral activity?
A2: Studies indicate that EHX inhibits CVB replication by targeting the viral RNA replication stage []. Further research is needed to fully elucidate the specific mechanisms of action involved.
Q3: What is the efficacy of this compound against CVB infection?
A3: In vitro studies showed EHX exhibits antiviral activity with a 50% effective concentration (EC50) of 1.2 μM and a 50% cytotoxicity (CC50) of 25.6 μM, resulting in a promising selectivity index (SI) of 20.8 [].
Q4: What are the potential applications of this compound in the food industry?
A5: EHX is a significant contributor to the aroma profiles of several fruits, including Spondias mombin [] and bananas []. Its presence in these fruits significantly impacts their characteristic flavor profiles, making it a valuable natural aroma compound in the food industry.
Q5: How does fermentation impact the presence of this compound in orange juice?
A6: Interestingly, EHX is found in both free and bound forms in orange juice []. Fermentation processes significantly impact the volatile profile of orange juice, leading to a reduction in the levels of free EHX while increasing the production of other esters [].
Q6: Can this compound be used to differentiate between different citrus fruit varieties?
A7: Yes, the concentration of EHX varies across different citrus varieties. For instance, it was identified as a key aroma compound in Jincheng sweet orange but was present at lower levels in Owari satsuma and acid orange varieties []. This variation in concentration contributes to the unique aroma profiles of different citrus fruits.
Q7: What role does this compound play in the aroma profile of blackberries?
A8: EHX is one of the potentially important odor-active compounds identified in 'Black Diamond' blackberries, contributing to their overall aroma profile alongside other compounds like esters, ketones, and alcohols [].
Q8: What is known about the enantiomeric distribution of this compound in fruits?
A9: Research has shown that EHX exists as enantiomers. In tamarillo fruit, the enantiomeric distribution of EHX was determined to be 63:37 for (S):(R) enantiomers, respectively []. Understanding the enantiomeric composition of this compound can be crucial for replicating natural flavors in food applications.
Q9: How can this compound be synthesized?
A10: One method for synthesizing EHX involves a multistep process that utilizes bioreduction with baker's yeast to create a chiral precursor []. This specific synthesis aimed to produce (8S, 9S, 11R)-(-)-monocerin, a related compound with potential phytotoxic activity.
Q10: What are the safety considerations regarding this compound?
A11: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of EHX []. Although specific details about the assessment are not provided in the abstract, such evaluations are crucial for determining the safe use of fragrance ingredients.
Q11: Has this compound been found to have any other biological activities?
A12: While EHX is primarily known for its aroma and potential antiviral properties, a structurally similar compound, dihydroxyacetone mono (2-ethyl-3-hydroxyhexanoate), has shown mosquito-repellent activity []. This suggests the potential for exploring other biological applications of EHX derivatives.
Q12: What is the role of lactic acid bacteria fermentation on this compound levels in orange juice?
A13: Fermenting orange juice with specific lactic acid bacteria strains, particularly Lactiplantibacillus plantarum, can increase the concentration of EHX []. This finding highlights the potential for using controlled fermentation to enhance specific aroma profiles in fruit juices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
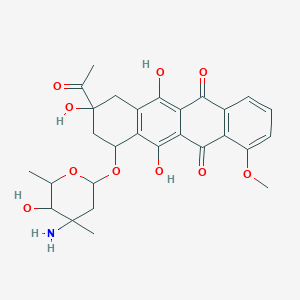
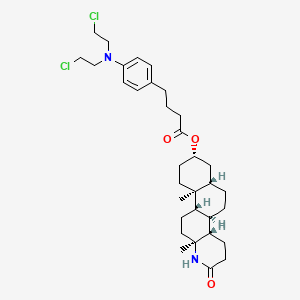

![sodium;[(1S)-8-hydroxy-1-methyl-12,17-dioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaen-5-yl] hydrogen sulfate](/img/structure/B1199530.png)
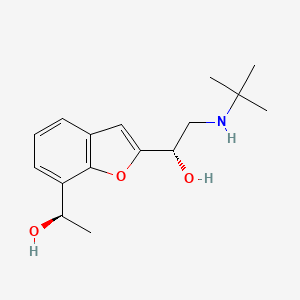
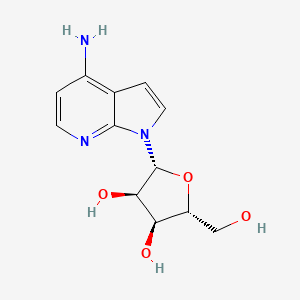


![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)

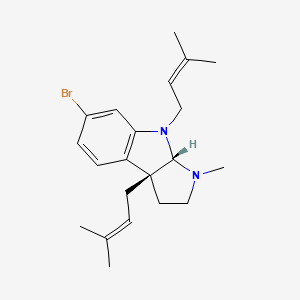
![[1-Methoxy-3-[methyl(octadecyl)amino]propan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1199547.png)


